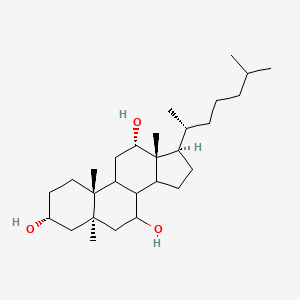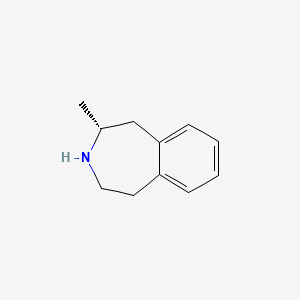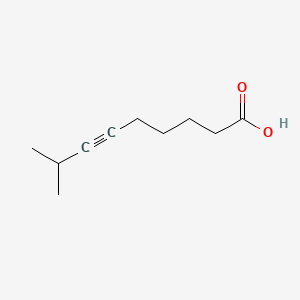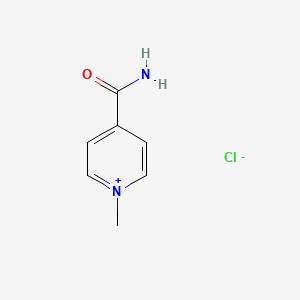
8-Hydroxychlorpromazine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of chlorpromazine, a well-known antipsychotic medication. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 8-Hydroxychlorpromazine Hydrochloride involves several steps. One common method starts with 2-chlorophenothiazine as the primary ring and N,N-dimethyl-3-chloropropylamine as the side chain. These react with sodium hydroxide and tetrabutylammonium bromide as condensing agents to form chlorpromazine. The chlorpromazine is then salified with hydrogen chloride to produce chlorpromazine hydrochloride . The specific conditions, such as temperature and reaction time, are carefully controlled to ensure high yield and purity.
Analyse Chemischer Reaktionen
8-Hydroxychlorpromazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
8-Hydroxychlorpromazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a tool for studying cellular processes and signaling pathways.
Industry: It is used in the production of other chemical compounds and in quality control processes.
Wirkmechanismus
The mechanism of action of 8-Hydroxychlorpromazine Hydrochloride is similar to that of chlorpromazine. It acts as an antagonist on various postsynaptic receptors, including dopaminergic receptors (D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), and histaminergic receptors. By blocking these receptors, it modulates neurotransmitter activity, leading to its antipsychotic and other pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxychlorpromazine Hydrochloride is unique compared to other phenothiazine derivatives due to its specific chemical structure and properties. Similar compounds include:
Chlorpromazine: The parent compound, widely used as an antipsychotic medication.
Thioridazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.
Each of these compounds has unique pharmacological profiles and applications, making this compound a valuable addition to the phenothiazine family.
Eigenschaften
CAS-Nummer |
51938-10-4 |
|---|---|
Molekularformel |
C17H20Cl2N2OS |
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol;hydrochloride |
InChI |
InChI=1S/C17H19ClN2OS.ClH/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20;/h4-7,10-11,21H,3,8-9H2,1-2H3;1H |
InChI-Schlüssel |
FJEAGKRVYJSHKN-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl.Cl |
Kanonische SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl.Cl |
Synonyme |
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol Monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571409.png)



![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)
![4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile](/img/structure/B571416.png)

![((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B571421.png)
![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)
